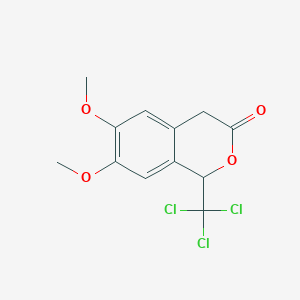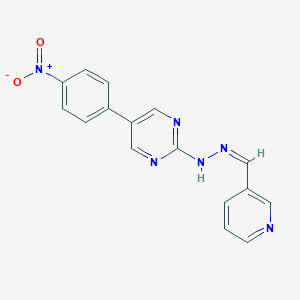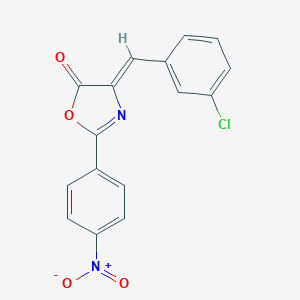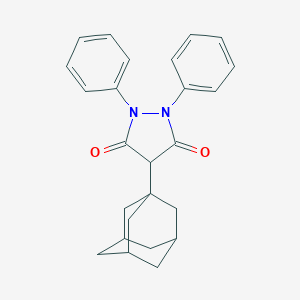
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromans, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at positions 6 and 7, along with a trichloromethyl group at position 1, contributes to its distinct chemical properties.
準備方法
The synthesis of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the cyclization of a suitable precursor to form the isochroman ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 6 and 7 through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Trichloromethyl Group: The trichloromethyl group is introduced at position 1 through a chlorination reaction using trichloromethylating agents like trichloromethyl chloroformate.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It can generate reactive oxygen species (ROS) or other reactive intermediates, leading to cellular effects.
類似化合物との比較
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound shares the methoxy groups at positions 6 and 7 but differs in the presence of a methyl group instead of a trichloromethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar core structure but lack the trichloromethyl group, leading to different chemical and biological properties.
特性
分子式 |
C12H11Cl3O4 |
|---|---|
分子量 |
325.6 g/mol |
IUPAC名 |
6,7-dimethoxy-1-(trichloromethyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C12H11Cl3O4/c1-17-8-3-6-4-10(16)19-11(12(13,14)15)7(6)5-9(8)18-2/h3,5,11H,4H2,1-2H3 |
InChIキー |
CNWFLZBUBYSPCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
正規SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C(Cl)(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)






